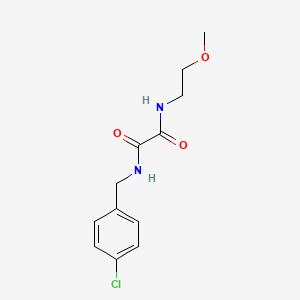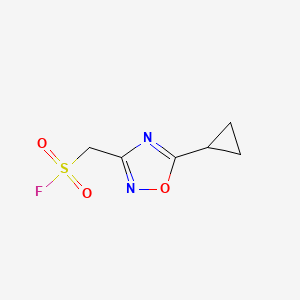![molecular formula C6H14Cl2N2 B2531013 Bicyclo[2.1.1]hexan-1,4-diamin; Dihydrochlorid CAS No. 2445790-49-6](/img/structure/B2531013.png)
Bicyclo[2.1.1]hexan-1,4-diamin; Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a bicyclic structure that contains two amine groups and is often used in various chemical and biological research applications. The compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Safety and Hazards
Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride has several safety precautions associated with it. The compound has hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride and similar compounds are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view , indicating potential for future research and development in this area.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride involves a [2+2] cycloaddition reaction. This reaction typically uses 1,5-dienes as starting materials and is carried out under photochemical conditions using a mercury lamp . Another approach involves the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes . These methods allow for the efficient production of the bicyclic structure, which can then be further functionalized to introduce the amine groups.
Industrial Production Methods
Industrial production of bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride often involves scaling up the photochemical [2+2] cycloaddition reaction. This requires specialized equipment and glassware to handle the mercury lamp and ensure the reaction proceeds efficiently . The resulting product is then purified and converted to its dihydrochloride salt form for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium chlorite (NaClO2) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides as reagents.
Common Reagents and Conditions
Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding nitro or oxime derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wirkmechanismus
The mechanism of action of bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound’s rigid bicyclic structure also contributes to its ability to modulate molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted phenyl groups.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different structural properties and applications.
Uniqueness
Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride is unique due to its specific bicyclic structure and the presence of two amine groups. This combination allows for versatile chemical reactivity and the ability to interact with a wide range of biological targets, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-1-2-6(8,3-5)4-5;;/h1-4,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTRWAASUQCTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)




![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2530945.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)
![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)
